molecular formula C13H19NO2 B8455595 methyl 4-(3-amino-3-methylbutyl)benzoate

methyl 4-(3-amino-3-methylbutyl)benzoate

Cat. No.: B8455595
M. Wt: 221.29 g/mol
InChI Key: XZWRWPUVHIYQSE-UHFFFAOYSA-N
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Description

methyl 4-(3-amino-3-methylbutyl)benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a phenyl ring substituted with a 3-amino-3-methylbutyl group and an acetate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-amino-3-methylbutyl)benzoate can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes, where the reactants are mixed in large reactors and the reaction is catalyzed by acids. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(3-amino-3-methylbutyl)benzoate undergoes various chemical reactions:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

    Aminolysis: Amines under mild heating.

Major Products

    Hydrolysis: 4-(3-Amino-3-methylbutyl)phenol and acetic acid.

    Reduction: 4-(3-Amino-3-methylbutyl)phenol.

    Aminolysis: 4-(3-Amino-3-methylbutyl)phenyl amide.

Scientific Research Applications

methyl 4-(3-amino-3-methylbutyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(3-amino-3-methylbutyl)benzoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-(3-amino-3-methylbutyl)benzoate is unique due to the presence of the 3-amino-3-methylbutyl group, which imparts distinct chemical properties and potential biological activities compared to other esters.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl 4-(3-amino-3-methylbutyl)benzoate

InChI

InChI=1S/C13H19NO2/c1-13(2,14)9-8-10-4-6-11(7-5-10)12(15)16-3/h4-7H,8-9,14H2,1-3H3

InChI Key

XZWRWPUVHIYQSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (31 ml) was added dropwise to methanol (210 ml) at -70°. The solution was stirred for 10 mins and then 3-(4-carboxyphenyl)-1, 1-dimethylpropanamine hydrochloride (20 g) in methanol was added dropwise. The reaction mixture was allowed to warm to ambient temperature and then heated under reflux for 1 h. The solvent was evaporated, the residue partitioned between potassium carbonate and ether and the organic layer dried. Removal of the solvent gave the title compound, as an oil.
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Name
3-(4-carboxyphenyl)-1, 1-dimethylpropanamine hydrochloride
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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